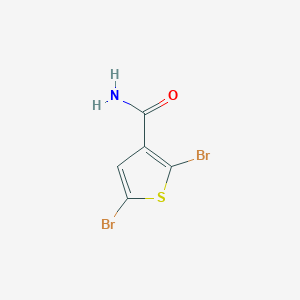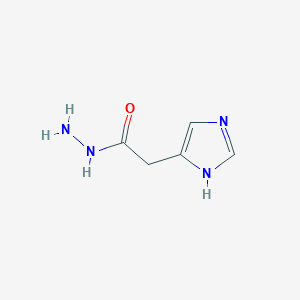
Pent-4-enehydrazide
Overview
Description
It is a hydrazide derivative characterized by the presence of a carbon-carbon double bond, making it a valuable building block in various chemical syntheses and pharmaceutical applications.
Biochemical Analysis
Biochemical Properties
Pent-4-enehydrazide is part of the hydrazide-hydrazone group, which is known for its physical, chemical, and biochemical properties . The hydrazide-hydrazone functional group contains the –CO–NH–N CH– moiety, which gives the group its unique properties .
Cellular Effects
Related compounds, such as Pent-4-enoic acid, have been shown to affect circulating insulin levels and cell permeability
Molecular Mechanism
It is known that the hydrazide-hydrazone group can undergo a characteristic E to Z photoisomerization after light irradiation . This process could potentially influence the interaction of this compound with other biomolecules.
Temporal Effects in Laboratory Settings
The stability and degradation of similar compounds have been studied
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. The use of animal models in pharmaceutical drug development is a well-established practice .
Metabolic Pathways
The hydrazide-hydrazone group, to which this compound belongs, is known to be involved in various biochemical reactions .
Subcellular Localization
Tools like LOCALIZER can predict the subcellular localization of proteins in plant cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-enehydrazide can be synthesized through the reaction of pent-4-en-1-amine with hydrazine hydrate under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide bond .
Industrial Production Methods
Industrial production of this compound may involve catalytic isomerization processes. For instance, ruthenium hydride catalysts have been employed to achieve the isomerization of heterocyclic hydrazine derivatives, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Pent-4-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pent-4-enehydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: this compound derivatives have shown potential as anticancer agents due to their cytotoxic properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of pent-4-enehydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential anticancer properties, where it disrupts cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler hydrazide derivative with broader applications in rocket propellants and chemical synthesis.
Enehydrazides: Compounds with similar structures but different substituents on the hydrazide group.
Heterocyclic Hydrazines: Compounds containing hydrazine moieties within a heterocyclic ring structure.
Uniqueness
Pent-4-enehydrazide is unique due to its specific structure, which includes a carbon-carbon double bond. This feature imparts distinct reactivity and biological activity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
pent-4-enehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-3-4-5(8)7-6/h2H,1,3-4,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZGZEFTNZHDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510852 | |
| Record name | Pent-4-enehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86538-23-0 | |
| Record name | Pent-4-enehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B3057868.png)






![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)
